2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid
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Overview
Description
2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group at the second position, a methoxy group at the fourth position, and a methyl-substituted phenyl group at the fourth position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, its hepatoprotective effects are attributed to its ability to reduce oxidative stress and inflammation in liver cells. It modulates the activity of key enzymes such as heme oxygenase (HO1) and myeloperoxidase (MPO), leading to decreased lipid peroxidation and restoration of glutathione levels . Additionally, it influences the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzoic acid: A structurally similar compound with a methoxy group at the fourth position and a hydroxy group at the second position.
2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid: Another similar compound with additional methyl groups at the third and sixth positions.
Uniqueness
2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of the 4-methoxy-3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific applications and effects.
Properties
IUPAC Name |
2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-7-10(4-6-14(9)19-2)11-3-5-12(15(17)18)13(16)8-11/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKOKWXMUGYGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689993 |
Source
|
Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-61-6 |
Source
|
Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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